synthesis of 4-(1,3,2-Dioxaborinan-2-yl)-N-methylbenzamide
synthesis of 4-(1,3,2-Dioxaborinan-2-yl)-N-methylbenzamide
An In-Depth Technical Guide to the Synthesis of 4-(1,3,2-Dioxaborinan-2-yl)-N-methylbenzamide
Executive Summary
This guide provides a comprehensive technical overview of a robust and efficient two-step synthesis for 4-(1,3,2-Dioxaborinan-2-yl)-N-methylbenzamide, a valuable bifunctional building block for drug discovery and materials science. Arylboronic acids and their derivatives are cornerstone reagents in modern synthetic chemistry, primarily due to their utility in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] The target molecule uniquely combines a stable, synthetically versatile 1,3,2-dioxaborinane protecting group with an N-methylamide handle, offering a strategic point for molecular elaboration. This document details the optimized protocols for the initial amide bond formation followed by the protective esterification of the boronic acid, providing mechanistic insights, step-by-step procedures, and characterization data for researchers and drug development professionals.
Introduction: The Strategic Value of Functionalized Boronic Esters
The development of carbon-carbon bond-forming reactions has revolutionized the synthesis of complex organic molecules. Among these, the Suzuki-Miyaura cross-coupling reaction is preeminent, celebrated for its mild conditions, functional group tolerance, and high yields.[1] The efficacy of this reaction relies on the availability of stable, well-defined arylboronic acid derivatives.
While free boronic acids are widely used, they can suffer from drawbacks such as dehydration to form cyclic boroxine anhydrides, which can complicate purification and stoichiometry.[2] To circumvent these issues, boronic acids are frequently protected as esters, with diol-derived cyclic esters being the most common.[3][4] These esters, such as the well-known pinacol (Bpin) esters, enhance stability, are often crystalline solids, and are compatible with a wide range of reaction conditions, including chromatography.[3]
The target molecule, 4-(1,3,2-Dioxaborinan-2-yl)-N-methylbenzamide, is a strategically designed synthetic intermediate. The 1,3,2-dioxaborinane group, derived from 1,3-propanediol, serves as a stable protecting group for the boronic acid, rendering the compound suitable for storage and use in subsequent Suzuki-Miyaura couplings.[5] Concurrently, the N-methylamide functionality at the para position provides a versatile handle for further chemical modification, making this compound a highly valuable building block for constructing complex molecular architectures in pharmaceutical and materials science applications.
Synthetic Strategy and Retrosynthetic Analysis
A logical and efficient synthesis of the target compound requires careful consideration of the reaction sequence to ensure compatibility between the reagents and intermediates. The retrosynthetic analysis reveals two primary disconnections, leading to a preferred forward-synthetic pathway.
Caption: Retrosynthetic analysis and the proposed two-step forward synthesis pathway.
The chosen strategy prioritizes the formation of the robust amide bond first, followed by the protection of the boronic acid. This sequence is advantageous because amide formation can require conditions (e.g., heat, coupling agents) that might otherwise lead to the decomposition or unintended hydrolysis of the boronic ester.[6] Performing the protective esterification as the final step ensures the stability and purity of the final product.
Part I: Synthesis of 4-(methylcarbamoyl)phenylboronic acid via Amidation
The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow reaction.[7] A significant challenge is the competing acid-base reaction, which forms a non-productive ammonium-carboxylate salt, especially at lower temperatures.[6] To overcome this, the reaction is typically driven by heat to remove water or facilitated by a catalyst. Boric acid has been shown to be an effective catalyst for direct amidation, proceeding under relatively mild conditions.[8]
Mechanistic Rationale
The boric acid-catalyzed amidation involves the activation of the carboxylic acid. The boric acid likely forms a mixed anhydride or an acylborate species, which is more electrophilic than the free carboxylic acid. This activation enhances the susceptibility of the carbonyl carbon to nucleophilic attack by the amine, facilitating the formation of the tetrahedral intermediate, which then collapses to form the amide and regenerate the catalyst.
Caption: Catalytic cycle for boric acid-mediated amidation.
Experimental Protocol: Amidation
This protocol describes the boric acid-catalyzed amidation of 4-carboxyphenylboronic acid with methylamine.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add 4-carboxyphenylboronic acid and boric acid.
-
Reagents: Add toluene to the flask, followed by the addition of an aqueous solution of methylamine.
-
Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by the collection of water in the Dean-Stark trap and confirmed by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete (typically 12-16 hours), cool the mixture to room temperature. The product often precipitates from the cooled solution.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid sequentially with cold toluene and water to remove any unreacted starting materials and the catalyst. Dry the product under vacuum to yield 4-(methylcarbamoyl)phenylboronic acid as a white solid.
Reagent Table
| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount |
| 4-Carboxyphenylboronic acid | 165.93 | 30.0 mmol | 1.0 | 4.98 g |
| Boric Acid | 61.83 | 1.5 mmol | 0.05 | 93 mg |
| Methylamine (40% in H₂O) | 31.06 | 33.0 mmol | 1.1 | 2.56 mL |
| Toluene | - | - | - | 100 mL |
Part II: Protection as a 1,3,2-Dioxaborinane Ester
With the amide intermediate in hand, the final step is the protection of the boronic acid moiety. This is achieved through an esterification reaction with 1,3-propanediol. This is a reversible condensation reaction that is driven to completion by the azeotropic removal of water.
Mechanistic Rationale
The formation of the cyclic boronic ester is an equilibrium process. Heating the boronic acid and the diol in a solvent like toluene, which forms an azeotrope with water, allows for the continuous removal of the water byproduct via a Dean-Stark trap. According to Le Châtelier's principle, removing a product shifts the equilibrium to favor the formation of more products, thus driving the reaction to completion.
Caption: Esterification of the boronic acid with 1,3-propanediol.
Experimental Protocol: Protection
-
Setup: Charge a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus/reflux condenser with 4-(methylcarbamoyl)phenylboronic acid and 1,3-propanediol.
-
Solvent: Add toluene to the flask.
-
Reaction: Heat the mixture to reflux. The reaction is complete when no more water is collected in the Dean-Stark trap (typically 3-5 hours).
-
Workup: Allow the reaction mixture to cool to ambient temperature. Reduce the solvent volume under reduced pressure.
-
Purification: Add hexanes to the concentrated mixture to precipitate the product. Collect the resulting solid by vacuum filtration, wash with a small amount of cold hexanes, and dry under high vacuum. This affords the final product, 4-(1,3,2-Dioxaborinan-2-yl)-N-methylbenzamide, as a stable, white crystalline solid.
Reagent Table
| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount |
| 4-(methylcarbamoyl)phenylboronic acid | 178.96 | 25.0 mmol | 1.0 | 4.47 g |
| 1,3-Propanediol | 76.09 | 27.5 mmol | 1.1 | 2.09 g (1.98 mL) |
| Toluene | - | - | - | 80 mL |
Characterization of Final Product
The structural integrity of the synthesized 4-(1,3,2-Dioxaborinan-2-yl)-N-methylbenzamide should be confirmed using standard analytical techniques.
| Analysis | Expected Results |
| Appearance | White to off-white crystalline solid |
| ¹H NMR (400 MHz, CDCl₃) | δ ~ 8.0-7.8 (m, 4H, Ar-H), ~6.2 (br s, 1H, NH), ~4.2 (t, 4H, OCH₂), ~3.0 (d, 3H, NCH₃), ~2.1 (p, 2H, OCH₂CH₂) |
| ¹³C NMR (101 MHz, CDCl₃) | δ ~ 168 (C=O), ~136-128 (Ar-C), ~62 (OCH₂), ~28 (OCH₂CH₂), ~27 (NCH₃) |
| Mass Spec (ESI+) | Expected m/z: [M+H]⁺ calculated for C₁₁H₁₅BNO₃⁺ |
| Melting Point | Expected to be a sharp melting point, characteristic of a pure crystalline solid. |
Conclusion
This guide outlines a reliable and scalable two-step synthesis for 4-(1,3,2-Dioxaborinan-2-yl)-N-methylbenzamide from commercially available starting materials. The strategy of performing the amidation prior to the boronic acid protection ensures high yields and purity. The resulting compound is a stable, bifunctional building block poised for immediate use in Suzuki-Miyaura cross-coupling reactions and other synthetic applications, making it a valuable asset for medicinal and materials chemists.
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